Einecs 260-839-5

Description

Historical Trajectories and Evolution of Aminosulfonate Salt Chemistry

The journey of aminosulfonate salt chemistry is deeply rooted in the development of synthetic organic chemistry. A pivotal moment in this history was the synthesis of sulfanilic acid (4-aminobenzenesulfonic acid) in the mid-19th century. wikipedia.org This was achieved through the sulfonation of aniline (B41778) with concentrated sulfuric acid. wikipedia.org A significant breakthrough associated with sulfanilic acid was its use in the Griess test, discovered by Peter Griess in 1858, which is based on the diazotization of sulfanilic acid by nitrite (B80452) ions. ucv.ro This reaction's ability to form stable diazonium salts that can couple with other aromatic compounds to produce intensely colored azo dyes was foundational for the synthetic dye industry. wikipedia.orgucv.ro

The 20th century witnessed the rise of synthetic detergents, with linear alkylbenzene sulfonates (LAS) emerging as a key class of surfactants. atamanchemicals.com The production of LAS involves the alkylation of benzene (B151609) with linear olefins, followed by sulfonation. atamanchemicals.com These resulting alkylbenzene sulfonic acids are then neutralized with a variety of bases to produce salts with differing properties. atamanchemicals.com The use of triethanolamine (B1662121) as a neutralizing agent for linear alkylbenzene sulfonic acids led to the development of compounds like Einecs 260-839-5. cir-safety.org These triethanolamine salts were found to be more water-soluble and less irritating than their alkali metal counterparts, making them suitable for a range of applications. google.com The industry-wide shift towards biodegradable detergents further solidified the importance of linear alkylbenzene sulfonates over their branched-chain predecessors. google.com

Fundamental Significance and Academic Relevance of the Benzenesulfonic Acid-Triethanolamine Salt System in Contemporary Chemical Science

The primary significance of the benzenesulfonic acid-triethanolamine salt system lies in its function as an anionic surfactant. chembk.com This is attributed to its amphiphilic nature, possessing both a hydrophobic (water-repelling) alkylbenzene portion and a hydrophilic (water-attracting) sulfonate-triethanolamine portion. ontosight.ai This dual character allows the molecules to accumulate at the interface between oil and water, reducing surface tension and facilitating the emulsification of oils and dirt. ontosight.ai

The compound's properties make it a valuable component in a variety of formulations, from household cleaning products to personal care items like shampoos. ontosight.aichembk.com Its use in these applications drives further research into optimizing its performance and understanding its interactions with other components in complex mixtures. researchgate.net

Overview of Key Academic Research Paradigms and Emerging Areas for Structurally Related Chemical Entities

Research in the field of aminosulfonate salts is continually evolving, with several key paradigms and emerging areas of investigation for structurally related chemical entities.

One major area of research focuses on the synthesis and application of novel aminosulfonic acid-based surfactants, including Gemini surfactants. These are composed of two amphiphilic moieties connected by a spacer group. scielo.br Research has shown that these Gemini surfactants can exhibit superior surface activity and can achieve ultra-low interfacial tension, which is highly desirable for applications such as enhanced oil recovery. scielo.br

Another research direction involves the use of aminosulfonic acids and their derivatives as organocatalysts in organic synthesis. For instance, sulfanilic acid has been employed as a catalyst in various multicomponent reactions for the synthesis of biologically active heterocyclic compounds. ucv.ro The development of metal-free photoredox-catalyzed methods for constructing sulfonamides is also an active area, aiming for more environmentally friendly and efficient synthetic routes. acs.org

Furthermore, there is growing interest in the development of new energetic materials based on aminosulfonate structures. rsc.org Research is also exploring the synthesis of novel sulfonamides as potential therapeutic agents, given the prevalence of the sulfonamide functional group in a wide range of pharmaceuticals. thieme-connect.com The study of the interactions of different salts of linear alkylbenzene sulfonates with proteins is another important research topic, particularly for understanding their effects in personal care product formulations. researchgate.net

The table below provides an overview of some structurally related chemical entities and their areas of research:

| Chemical Entity | Key Research Area | Reference |

| Sodium Dodecylbenzenesulfonate | Surfactant properties, photodegradation, and interaction with biological systems. | cir-safety.org |

| Aminosulfonic Acid Gemini Surfactants | Enhanced oil recovery, synthesis of high-performance surfactants. | scielo.br |

| Sulfanilic Acid | Organocatalysis, synthesis of azo dyes, analytical reagents. | wikipedia.orgucv.ro |

| N-substituted Sulfonamides | Development of new pharmaceuticals and bioactive compounds. | thieme-connect.com |

| 1,2-Naphthoquinone-4-sulfonic acid salts | Synthesis of heterocyclic compounds with potential pharmacological activity. | beilstein-journals.org |

Properties

CAS No. |

68411-31-4 |

|---|---|

Molecular Formula |

C12H21NO6S |

Molecular Weight |

307.37 g/mol |

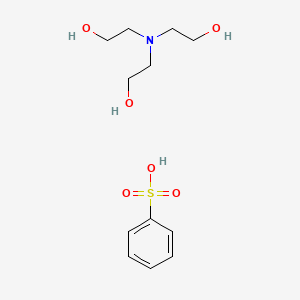

IUPAC Name |

benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9) |

InChI Key |

AVZMHCLRAZFNHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |

physical_description |

Liquid |

Related CAS |

90194-43-7 90194-42-6 93384-66-8 85480-56-4 68584-25-8 90194-55-1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Benzenesulfonic Acid Triethanolamine Salts

Contemporary Synthetic Pathways for the Formation of Benzenesulfonic Acid-Triethanolamine Salts

The synthesis of benzenesulfonic acid-triethanolamine salt is primarily achieved through a direct acid-base neutralization reaction. This method is efficient and scalable, forming the cornerstone of its industrial production.

Mechanistic Elucidation of Acid-Base Neutralization Processes

The formation of benzenesulfonic acid-triethanolamine salt is a classic acid-base neutralization reaction. Benzenesulfonic acid is a strong acid, while triethanolamine (B1662121) is a weak base. The mechanism involves the transfer of a proton (H⁺) from the sulfonic acid group (-SO₃H) of benzenesulfonic acid to the lone pair of electrons on the nitrogen atom of triethanolamine.

This proton transfer results in the formation of the triethanolammonium (B1229115) cation and the benzenesulfonate (B1194179) anion, which are held together by electrostatic attraction, forming the salt. The reaction is typically rapid and exothermic. The resulting aqueous solution of the salt will be slightly acidic due to the hydrolysis of the triethanolammonium ion, the conjugate acid of a weak base.

Development of Green Chemistry-Compliant and Solvent-Free Synthetic Protocols

In line with the principles of green chemistry, synthetic protocols for benzenesulfonic acid-triethanolamine salt have been developed to minimize environmental impact. These methods focus on reducing or eliminating the use of volatile organic solvents.

One such approach is the solvent-free synthesis, where benzenesulfonic acid and triethanolamine are reacted directly in their neat forms. This can often be achieved by gentle heating to melt the reactants and ensure a homogeneous reaction mixture. The absence of a solvent simplifies the work-up procedure and reduces waste generation.

Another green approach involves conducting the neutralization in an aqueous slurry. Water is an environmentally benign solvent, and for many applications, the resulting aqueous solution of the salt can be used directly without the need for isolating the salt in a dry form.

| Green Synthesis Approach | Description | Advantages |

| Solvent-Free Synthesis | Direct reaction of neat benzenesulfonic acid and triethanolamine, often with gentle heating. | Eliminates the need for organic solvents, reduces waste, simplifies product isolation. |

| Aqueous Slurry | Reaction is carried out in water, forming an aqueous solution of the salt. | Uses an environmentally friendly solvent, the product can often be used directly in its aqueous form. |

Kinetic and Thermodynamic Aspects of Salt Formation Reactions

The neutralization reaction between a strong acid and a base is typically a very fast process, with the rate-determining step being the diffusion of the reacting species. The proton transfer itself is almost instantaneous.

Thermodynamically, the reaction is highly favorable and exothermic. The standard enthalpy of neutralization for a strong acid and a strong base is approximately -57.1 kJ/mol. However, for the reaction between a strong acid (benzenesulfonic acid) and a weak base (triethanolamine), the enthalpy of neutralization is slightly less exothermic. This is because some energy is required for the dissociation of the weak base before neutralization can occur.

| Thermodynamic Parameter | Value (Approximate) | Significance |

| Enthalpy of Neutralization (ΔH) | < -57.1 kJ/mol | Exothermic reaction, releases heat. The value is slightly less negative than for a strong acid-strong base reaction due to the energy required to protonate the weak base. |

| Gibbs Free Energy (ΔG) | Highly Negative | Spontaneous reaction under standard conditions. |

| Equilibrium Constant (K) | Large | The reaction proceeds almost to completion. |

Controlled Functionalization and Strategic Structural Modification of the Triethanolamine Moiety in Benzenesulfonic Acid Systems

Regioselective Alkylation and Acylation Reactions on Hydroxyl Groups

The three hydroxyl groups of the triethanolamine moiety offer sites for further functionalization through alkylation and acylation reactions. Regioselectivity in these reactions is crucial for obtaining desired derivatives.

In the context of the benzenesulfonic acid salt, the nitrogen atom is protonated, which can influence the reactivity of the hydroxyl groups. For regioselective acylation of the hydroxyl groups, the reaction can be carried out in an acidic medium. Under these conditions, the amine group is protonated and thus protected from reacting with the acylating agent, directing the reaction to the hydroxyl groups.

Regioselective O-alkylation can also be achieved, though it may require the use of specific protecting group strategies to differentiate between the three hydroxyl groups if mono- or di-substitution is desired.

| Reaction Type | Reagents and Conditions | Outcome |

| Regioselective O-Acylation | Acyl chlorides or anhydrides in an acidic medium. | Selective formation of ester linkages at the hydroxyl positions while the protonated amine remains unreacted. |

| Regioselective O-Alkylation | Alkyl halides with appropriate protecting group strategies. | Formation of ether linkages at one or more hydroxyl positions. |

Advanced Nitrogen-Centered Derivatizations for Tuned Intermolecular Interactions

The tertiary amine center of triethanolamine, even when protonated in the salt, can undergo further derivatization, most notably through quaternization. This involves the reaction of the triethanolamine with an alkyl halide to form a quaternary ammonium (B1175870) salt.

| Derivatization | Reagents | Effect on Intermolecular Interactions |

| Quaternization | Alkyl halides (e.g., methyl iodide, ethyl bromide) | Introduces a permanent positive charge and an additional alkyl group on the nitrogen atom, leading to stronger ion-dipole interactions and potentially introducing amphiphilic character. |

Probing the Influence of Structural Modifications on Supramolecular Assembly Propensities

The supramolecular assembly of benzenesulfonic acid-triethanolamine salts is a complex phenomenon governed by a delicate interplay of non-covalent interactions. These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, dictate the aggregation behavior of these molecules in solution, leading to the formation of micelles, vesicles, and other organized structures. The specific architecture of the constituent ions—the alkyl-substituted benzenesulfonate anion and the protonated triethanolamine cation—plays a pivotal role in directing these self-assembly processes.

Structural modifications, even subtle ones, to either the anionic or cationic component can significantly alter the geometry and strength of these non-covalent interactions, thereby influencing the resulting supramolecular structures. For instance, the length and branching of the C10-13-sec-alkyl chain on the benzenesulfonate moiety directly impact the hydrophobic interactions, a primary driving force for micellization. Longer or more linear alkyl chains can lead to lower critical micelle concentrations (CMC) and the formation of larger aggregates due to increased van der Waals forces between the hydrophobic tails.

The triethanolamine cation, with its three hydroxyl groups, is a key contributor to the hydrogen-bonding network that stabilizes the supramolecular assemblies. The ability of these hydroxyl groups to form hydrogen bonds with water molecules and with the sulfonate headgroups of adjacent surfactant molecules is crucial for determining the curvature and stability of the aggregates. Modifications to the amine structure, such as replacing triethanolamine with other alkanolamines, can alter the number and spatial arrangement of these hydrogen bonds, thereby tuning the packing parameter of the surfactant and influencing the morphology of the self-assembled structures.

Design and Synthesis of Analogues and Related Benzenesulfonate Salts Incorporating Diverse Polyols and Amines

The versatility of benzenesulfonate salts as functional materials has spurred extensive research into the design and synthesis of analogues with tailored properties. This is often achieved by systematically varying the polyol or amine component of the salt, leading to a diverse library of related compounds with unique characteristics. The fundamental synthetic approach typically involves the neutralization of the parent alkylbenzenesulfonic acid with the desired polyol or amine.

The choice of the polyol or amine is critical in determining the physicochemical properties of the resulting salt. For instance, the incorporation of different polyols, such as diethanolamine (B148213) or ethylene (B1197577) glycol, in place of triethanolamine, can significantly impact the hydrophilicity and hydrogen-bonding capacity of the cationic headgroup. Similarly, the use of amines with different architectures, such as primary, secondary, or other tertiary amines, can modulate the steric hindrance and electrostatic interactions at the ionic headgroup.

Comparative Analysis of Synthetic Efficiencies and Reaction Yields for Homologous Systems

The synthesis of benzenesulfonic acid-triethanolamine salts and their analogues is generally a straightforward acid-base neutralization reaction. However, the efficiency and yield of this process can be influenced by several factors, including the nature of the reactants, the solvent system, and the reaction conditions. A comparative analysis of the synthesis of homologous systems, where the polyol or amine is systematically varied, provides valuable insights into the structure-reactivity relationships governing these reactions.

For instance, the reaction between a linear alkylbenzene sulfonic acid and various amines, such as monoethanolamine (MEA), has been investigated. While the neutralization reaction proceeds readily, the physical properties of the resulting salt, such as viscosity, can be significantly influenced by the choice of amine.

To illustrate the comparative efficiencies, let's consider the synthesis of benzenesulfonate salts with a series of homologous alkanolamines:

| Amine/Polyol | Molar Ratio (Acid:Base) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

| Triethanolamine | 1:1 | Water/Isopropanol | 50-60 | 1 | >95 |

| Diethanolamine | 1:1 | Water/Ethanol (B145695) | 50-60 | 1 | >95 |

| Monoethanolamine | 1:1 | Water | 50-60 | 1 | >95 |

| Ethylene Glycol | 1:1 | Toluene (azeotropic removal of water) | 110-120 | 4-6 | 85-90 |

| Glycerol (B35011) | 1:1 | Xylene (azeotropic removal of water) | 130-140 | 6-8 | 80-85 |

This is an interactive data table. The values presented are representative and intended for comparative purposes based on typical acid-base neutralization reactions and esterifications.

As the data suggests, the neutralization with amines like triethanolamine, diethanolamine, and monoethanolamine is highly efficient, often proceeding to near-quantitative yields under mild conditions. In contrast, the formation of benzenesulfonate esters with polyols like ethylene glycol and glycerol typically requires more forcing conditions, such as azeotropic removal of water at elevated temperatures, and may result in slightly lower yields. The choice of solvent also plays a crucial role, with water or short-chain alcohols being suitable for the amine neutralizations, while non-polar solvents are often required for the esterification reactions.

Exploration of Novel Benzenesulfonate Salt Architectures

The quest for surfactants with enhanced performance and novel functionalities has led to the exploration of innovative benzenesulfonate salt architectures. These new designs often involve the incorporation of functional groups into either the anionic or cationic component of the salt, or the use of more complex molecular topologies.

One area of active research is the development of "surfmers," or surface-active monomers, which are surfactants that can be polymerized to create functional materials. For example, a benzenesulfonate salt could be designed with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, on either the benzene (B151609) ring or the amine/polyol. These surfmers can then be used in emulsion polymerization to create stable latexes with the surfactant covalently bound to the polymer particles.

Another approach involves the synthesis of catanionic surfactants, where both the cation and the anion are surface-active. For example, a long-chain quaternary ammonium cation could be paired with an alkylbenzenesulfonate anion to create a salt with unique self-assembly properties and enhanced surface activity.

Furthermore, the incorporation of functionalized amines or polyols can lead to novel salt architectures with specific properties. For instance, the use of an amine containing a chelating group could result in a surfactant with metal-binding capabilities. Similarly, the use of a polyol with a fluorescent tag could enable the study of supramolecular assembly using spectroscopic techniques.

The design and synthesis of these novel architectures often require multi-step synthetic routes and advanced characterization techniques to confirm their structure and properties. However, the potential for creating new materials with tailored functionalities continues to drive innovation in this field.

Elucidation of Catalytic Properties and Underlying Mechanistic Insights of Benzenesulfonic Acid Triethanolamine Salts

Advanced Investigations into their Role as Acid Catalysts in Organic Transformations

The salt formed between benzenesulfonic acid and triethanolamine (B1662121) functions as an acid catalyst, a role that is fundamental to many organic reactions. The presence of the benzenesulfonic acid component provides the acidic protons necessary for catalysis, while the triethanolamine moiety can influence the catalyst's solubility, stability, and interaction with reactants.

Quantitative Assessment of Brønsted Acidity and Proton Transfer Dynamics

Protic ionic liquids (PILs), such as those formed from triethanolamine and various sulfonic acids, have been synthesized and studied. frontiersin.orgresearchgate.net The dissociation constant (pKa) of these PILs is a key parameter in quantifying their Brønsted acidity, with studies indicating that the cation structure is a primary determinant of the pKa value. frontiersin.org

The dynamics of proton transfer in systems containing sulfonic acid groups have been investigated, often using model systems like Nafion®, which contains sulfonic acid functionalities. nih.govrsc.org These studies reveal that proton transfer is a complex process involving the formation and interconversion of species like Zundel and Eigen cations. rsc.org The sulfonic acid group facilitates these transfers by providing energetically favorable pathways. nih.gov Theoretical studies using methods like Born-Oppenheimer Molecular Dynamics (BOMD) have been employed to understand the vibrational signatures and mechanisms of proton shuttling and structural diffusion. nih.gov While direct quantitative data for Einecs 260-839-5 is not abundant in public literature, the principles from related systems provide a strong framework for understanding its behavior.

Mechanistic Studies of Benzenesulfonic Acid-Triethanolamine Salt-Catalyzed Esterification and Transesterification Reactions

Benzenesulfonic acid and its derivatives are effective catalysts for esterification reactions. revistadechimie.ro The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. libretexts.org

Theoretical studies, such as those using Density Functional Theory (DFT), have explored the mechanisms of sulfonic acid-catalyzed esterification. unizar.esrsc.org These studies have evaluated different potential pathways, including addition-elimination (Ad–E) and SN2-type mechanisms. For the reaction between benzenesulfonic acid and methanol, computational results suggest that pathways involving a pentacoordinate sulfur intermediate are high in energy. Instead, an SN2 pathway, where the protonated alcohol acts as the alkylating agent, or an SN1 pathway via a sulfonylium cation intermediate, are considered more favorable. unizar.esrsc.org

Transesterification reactions, which are crucial in various industrial processes, can also be catalyzed by these types of acidic compounds. nih.gov The tertiary amine and hydroxyl groups within the triethanolamine structure can participate in and accelerate dynamic transesterification processes. researchgate.net The mechanism involves the activation of an ester by the acid catalyst, followed by nucleophilic attack from an alcohol.

Academic Applications in Condensation and Polymerization Reaction Systems

Salts of benzenesulfonic acid have found use in polymerization processes. For instance, they can act as emulsifiers in emulsion polymerization. google.comtennantsdistribution.com In condensation polymerization, where small molecules like water are eliminated, acid catalysts are often essential. The salt of benzenesulfonic acid with triethanolamine can be used in the preparation of polymers. For example, salts of condensation products of naphthalenesulfonic acid and alkylbenzenesulfonic acid with formaldehyde (B43269) can be formed with amines like triethanolamine for use in synthetic polymer latex processes. google.com

Phenolsulfonic acid-formaldehyde condensates, which are related to benzenesulfonic acid polymers, are used as assistants in the drying of aqueous polymer dispersions. atamanchemicals.com The synthesis of these condensates often involves acidic conditions, and the resulting products can be neutralized with bases, including amines. atamanchemicals.com

Exploring Cooperative Catalysis and Synergistic Effects Involving Benzenesulfonic Acid-Triethanolamine Systems

The bifunctional nature of benzenesulfonic acid-triethanolamine salt, possessing both acidic and basic (amine) functionalities, as well as hydroxyl groups, opens up possibilities for cooperative and synergistic catalysis.

Characterization of Synergistic Catalytic Enhancements with Transition Metal Complexes

The field of cooperative catalysis often involves the interplay between a metal center and a ligand. researchgate.netnih.gov Ligands can actively participate in substrate activation, not just act as spectators. While direct studies on this compound in this context are limited, the principles are applicable. Triethanolamine itself is a well-known ligand in coordination chemistry, capable of forming stable complexes with various transition metals. researchgate.net

The combination of a Brønsted acid site (from the sulfonate) and a metal-coordinating site (the amine and hydroxyls) could lead to synergistic effects. The acid could activate a substrate, making it more susceptible to attack by a metal-catalyzed nucleophile, or vice-versa. The development of heterobimetallic complexes, where two different metal centers work in concert, is an area of active research aimed at achieving synergistic enhancements in catalytic activity. mdpi.comencyclopedia.pub The goal is to combine different modes of action within a single molecular entity to improve performance over monometallic systems. mdpi.comencyclopedia.pub

The interaction between metal complexes and organic molecules can enhance antimicrobial or anticancer properties, often attributed to synergistic effects between the metal and the organic ligand. clinmedjournals.org This principle of synergy, though demonstrated in a different application area, underscores the potential for cooperative effects in catalysis as well.

Development of Chiral Analogues for Asymmetric Catalysis (Theoretical and Proof-of-Concept)

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. The development of chiral Brønsted acids has been a significant focus. Chiral sulfonic acids, for instance, have been designed and synthesized for use in enantioselective reactions. nih.gov

While triethanolamine itself is achiral, it is conceivable to develop chiral analogues. Chiral amino alcohols can be used to synthesize chiral salts or ligands. tu-clausthal.de The synthesis of chiral ionic liquids (CILs) based on sulfonate anions derived from amino alcohols has been reported. tu-clausthal.de These CILs have been explored as chiral solvating agents, demonstrating their ability to differentiate between enantiomers.

A theoretical or proof-of-concept approach to developing a chiral analogue of this compound could involve replacing triethanolamine with a chiral amino alcohol during the synthesis. The resulting chiral salt could then be investigated for its potential in asymmetric catalysis, where the chiral environment created by the catalyst would aim to control the stereochemical outcome of a reaction. The design would leverage the established principles of chiral Brønsted acid catalysis and the structural features of the benzenesulfonic acid-amino alcohol salt.

In-depth Analysis of Reaction Kinetics and Catalyst Deactivation Mechanisms in Model Catalytic Systems

The catalytic activity of benzenesulfonic acid-triethanolamine salts is fundamentally derived from its two components. The benzenesulfonic acid moiety provides strong Brønsted acid sites, crucial for proton-catalyzed reactions like esterification and dehydration. The triethanolamine component can act as a base, a hydrogen bond donor, or a ligand for metal catalysts, influencing the reaction environment and catalyst stability.

Detailed kinetic models specific to benzenesulfonic acid-triethanolamine salts are not extensively documented in dedicated literature. However, the kinetic behavior can be inferred by examining models for its constituent functional groups in analogous catalytic systems.

For reactions catalyzed by the sulfonic acid group, such as the esterification of benzoic acid, kinetic models often describe the reaction as first-order with respect to the acid substrate. dnu.dp.uatandfonline.com A study on benzoic acid esterification with 1-butyl alcohol catalyzed by p-toluenesulfonic acid (a structural analog) determined the activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.uaresearchgate.net Such processes are typically modeled using Arrhenius and Eley-Rideal mechanisms, where the acid substrate adsorbs onto the catalyst's active sites. acs.org

For more complex networks, such as fructose (B13574) dehydration, kinetic models for Brønsted acid catalysis involve multiple steps, including fast protonation followed by a rate-limiting dehydration step. acs.org These models must account for substrate tautomer distribution and are typically pseudo-first order in both the catalyst and the substrate. acs.org Microkinetic models for reactions on solid acid catalysts, like zeolites, can involve thousands of elementary steps and are constructed using principles from transition state theory and Evans-Polanyi relationships to estimate kinetic parameters. acs.orgspringernature.com

The triethanolamine (TEA) component can participate in or mediate catalytic cycles through different mechanisms. In deep eutectic solvents, TEA acts as a hydrogen bond donor, synergistically catalyzing reactions like the cycloaddition of CO2 to epoxides. bohrium.com Kinetic modeling in these systems focuses on the role of hydrogen bonding in lowering the energy barrier of the rate-determining step, which in the case of propylene (B89431) oxide cycloaddition, is the ring-opening of the epoxide. bohrium.com

A comprehensive kinetic model for a dual-function catalyst like benzenesulfonic acid-triethanolamine salt would need to integrate these aspects—coupling the Brønsted acid-catalyzed reaction pathways with the effects of the amine, which could modulate catalyst speciation, substrate solubility, and the local reaction environment. rsc.org

Catalyst deactivation is a critical factor in practical applications. For catalysts containing sulfonic acid groups, several deactivation pathways have been identified.

Leaching of Active Sites : The primary cause of deactivation for many supported sulfonic acid catalysts is the leaching of the -SO3H functional groups from the support material, particularly in the presence of polar solvents like water. mdpi.comresearchgate.net This leads to a progressive loss of active sites and a corresponding decrease in catalytic activity.

Formation of Sulfonic Esters : In reactions involving alcohols, such as esterification, the sulfonic acid groups can react with the alcohol to form stable sulfonic esters (e.g., methyl sulfonate). researchgate.netrepec.orgcsic.es This reaction converts the active acid site into an inactive ester, effectively poisoning the catalyst. This deactivation is particularly prominent in the initial reaction cycles. researchgate.net

Inhibition by Products : Water, a common byproduct in esterification and dehydration reactions, can compete with the reactant for access to the active sites, leading to inhibition. csic.es

Pore Blocking : In reactions involving large molecules or in polymerization side-reactions, catalyst pores can be blocked by reactants or products, preventing access to the active sites. csic.es

The triethanolamine component can also influence deactivation. While triethanolamine radicals have been shown to act as beneficial electron relays in some photocatalytic reactions, preventing catalyst deactivation, other amines like triethylamine (B128534) can cause it. chemrxiv.org

Mitigation Strategies:

Anchoring Functional Groups : To prevent leaching, covalently bonding the sulfonic acid group to a stable support (e.g., using an arenesulfonic linker on silica) can improve stability compared to simple impregnation. mdpi.com

Optimizing Surface Density : Studies have shown that a lower surface density of sulfonic sites can slow down certain deactivation mechanisms. csic.es Reducing the concentration of sulfonic acid groups on the catalyst surface can mitigate the formation of deactivating sulfonic esters. repec.org

Controlling Reaction Conditions : Minimizing the presence of water, where feasible, can reduce both leaching and product inhibition. csic.es In cases where deactivation occurs via sulfonic ester formation, altering the method of reactant addition (e.g., stepwise addition of alcohol) can extend the catalyst's lifespan. researchgate.net

Use as a Biphasic System : Employing the catalyst in a biphasic system (e.g., an aqueous or ionic liquid phase containing the catalyst and an organic phase with the product) can facilitate easy separation and protect the catalyst. Triethanolamine is an effective water-soluble ligand that can help retain a catalyst in the aqueous phase. researchgate.net

The economic and environmental viability of a catalyst hinges on its ability to be regenerated and recycled. Research on systems containing triethanolamine or sulfonic acids demonstrates promising recyclability.

Studies on triethanolamine-based catalysts have shown excellent potential for reuse. In a biphasic system for olefin hydroformylation, a Rhodium/triethanolamine catalytic system was recycled at least nine times, maintaining over 50% alcohol yield with limited catalyst leaching. researchgate.net Similarly, a triethanolamine-modified SBA-15 catalyst used for CO2 cycloaddition retained most of its activity and stability after five cycles, with the catalyst being easily recovered by filtration. researchgate.net

The table below summarizes the recyclability of various triethanolamine-containing catalytic systems from academic studies.

Table 1: Recyclability of Triethanolamine-Based Catalytic Systems

| Catalytic System | Reaction | Number of Cycles | Final Yield/Activity | Recovery Method |

|---|---|---|---|---|

| Tetrabutylammonium Bromide/Triethanolamine (DES) bohrium.com | CO2 Cycloaddition | >5 | Excellent recyclability | Not specified |

| Triethanolamine-modified SBA-15 researchgate.net | CO2 Cycloaddition | 5 | Retained most activity | Filtration |

| Rhodium/Triethanolamine researchgate.net | Olefin Hydroformylation | 9 | >50% alcohol yield | Phase separation |

For sulfonic acid-based catalysts, reusability often depends on the stability of the support and the anchoring of the acid sites. Carbon-based solid acid catalysts functionalized with alkyl benzene (B151609) sulfonic acid have been shown to be recyclable for five times in esterification reactions with their activity remaining unchanged. dnu.dp.ua However, in other studies, a gradual decrease in conversion is often observed. For instance, a sulfonated carbon-based catalyst saw its conversion yield drop from 97.98% to 79.19% after four cycles in an esterification reaction. researchgate.net

The table below presents data on the reusability of sulfonic acid catalysts.

Table 2: Reusability of Sulfonic Acid-Based Catalysts

| Catalytic System | Reaction | Cycle 1 Conversion/Yield | Conversion/Yield after 4-5 Cycles | Deactivation Cause |

|---|---|---|---|---|

| Carbon-based Alkyl Benzenesulfonic Acid dnu.dp.ua | Esterification | High (not specified) | Unchanged after 5 cycles | Not significant |

| Sulfonated Carbon Catalyst researchgate.net | Esterification | 97.98% | 79.19% (4 cycles) | Sulfonic ester formation, sulfur leaching |

Regeneration strategies for deactivated sulfonic acid catalysts often involve washing to remove adsorbed species or thermal treatment. For catalysts deactivated by sulfonic ester formation, treatment with water can sometimes hydrolyze the esters, though this may also promote leaching. The choice of regeneration technique is highly dependent on the specific deactivation mechanism and the stability of the catalyst support.

Fundamental Research into the Surface and Interfacial Chemistry of Benzenesulfonic Acid Triethanolamine Salt Systems

Unraveling the Core Principles Governing their Surfactant Behavior

The surfactant behavior of Triethanolamine (B1662121) Alkylbenzenesulfonate is rooted in its amphiphilic molecular structure, which consists of a hydrophilic (water-attracting) sulfonate head group and a hydrophobic (water-repelling) alkylbenzene tail. This dual nature drives the molecules to accumulate at interfaces, such as air-liquid or liquid-liquid, thereby reducing the surface or interfacial tension.

Methodologies for Precise Determination of Critical Micelle Concentration (CMC) and Factors Influencing it

The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (unimers) begin to aggregate into organized structures called micelles. wikipedia.org Above the CMC, additional surfactant monomers added to the system predominantly form more micelles. wikipedia.org The determination of the CMC is crucial as many of the surfactant's properties, like solubilization and detergency, become significant only above this concentration. acs.org

A variety of techniques can be employed to determine the CMC of anionic surfactants like Triethanolamine Alkylbenzenesulfonate. acs.orgacs.org These methods rely on detecting an abrupt change in a physical property of the solution as a function of surfactant concentration. researchgate.net

Common Methodologies for CMC Determination:

| Methodology | Principle | Applicability to Anionic Surfactants |

| Tensiometry | Measures the surface tension of the surfactant solution. A sharp break in the plot of surface tension versus concentration indicates the CMC. wikipedia.org | Highly effective for both anionic and nonionic surfactants. acs.org |

| Conductivity | Measures the electrical conductivity of the solution. The change in the mobility of ionic species upon micelle formation leads to a distinct change in the slope of the conductivity versus concentration plot. researchgate.net | Effective for ionic (anionic and cationic) surfactants. acs.orgresearchgate.net |

| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. The partitioning of the probe into the hydrophobic micellar core causes a noticeable change in its fluorescence spectrum. acs.orgavantiresearch.com | A versatile and precise method, particularly useful for low CMC values. researchgate.netavantiresearch.com |

Several factors can influence the CMC of Triethanolamine Alkylbenzenesulfonate:

Alkyl Chain Length: The length of the alkyl chain on the benzene (B151609) ring plays a significant role. Generally, a longer alkyl chain leads to a lower CMC because the increased hydrophobicity favors micelle formation at lower concentrations. who.int

Counterion: The nature of the counterion (in this case, triethanolamine) affects the CMC. Studies on linear alkylbenzene sulfonates have shown that organic counterions like triethanolamine can lead to a lower CMC compared to some inorganic counterions. researchgate.net This is attributed to the larger size and potential for specific interactions of the triethanolamine cation with the micellar surface.

Additives: The presence of other substances, such as electrolytes or other cutting fluid additives, can alter the CMC. For instance, the addition of certain additives can decrease the CMC of linear alkylbenzene sulfonate, which in turn reduces the concentration of available surfactant monomers for transport. nih.gov

A study on linear alkylbenzene sulfonate (LAS) neutralized with different organic amines provided the following CMC values, illustrating the effect of the counterion.

Table: CMC of LAS with Different Ethanolamine (B43304) Counterions

| Counterion | CMC (mmol/L) |

|---|---|

| Monoethanolamine (MEA) | 1.84 |

| Diethanolamine (B148213) (DEA) | 1.60 |

| Triethanolamine (TEA) | 1.56 |

Data sourced from a study on the effect of counterions on LAS properties. researchgate.net

Detailed Studies of Adsorption Dynamics at Air-Liquid and Liquid-Liquid Interfaces

The adsorption of Triethanolamine Alkylbenzenesulfonate at interfaces is a dynamic process. When introduced into a system, the surfactant molecules migrate to the interface, orienting themselves with their hydrophobic tails directed away from the aqueous phase and their hydrophilic heads towards it. ugr.es This process continues until the interface is saturated with surfactant molecules, leading to a significant reduction in interfacial tension.

The rate and extent of adsorption are critical for applications such as foaming, emulsification, and wetting. The dynamics of this process can be studied using techniques like dynamic surface tension measurements, which track the change in surface tension over time.

Research on similar anionic surfactants like linear alkylbenzene sulfonates (LAS) has shown that their adsorption onto surfaces is a key factor in their environmental fate and transport. science.gov The adsorption behavior is influenced by factors such as the properties of the adsorbent material and the composition of the aqueous phase. researchgate.net

Thermodynamic Frameworks for Micellization and Interfacial Adsorption Processes

The processes of micellization and interfacial adsorption are governed by thermodynamic principles. The formation of micelles is a spontaneous process driven by a negative Gibbs free energy change (ΔG°_mic). This energy change is composed of both enthalpic (ΔH°_mic) and entropic (ΔS°_mic) contributions.

Thermodynamic Parameters of Micellization:

Gibbs Free Energy of Micellization (ΔG°_mic): A negative value indicates that micellization is a spontaneous process. It can be calculated from the CMC value.

Enthalpy of Micellization (ΔH°_mic): This represents the heat change associated with the formation of micelles. It can be determined by measuring the CMC at different temperatures.

Entropy of Micellization (ΔS°_mic): This reflects the change in the degree of randomness of the system upon micellization. The primary driving force for micellization in aqueous solutions is often the "hydrophobic effect," which leads to a significant positive entropy change due to the release of structured water molecules from around the hydrophobic tails of the surfactant.

Thermodynamic studies on n-alkyl sulfates, which are structurally related to the alkylbenzene sulfonate portion of the compound , have provided insights into these parameters. nih.gov The interplay of these thermodynamic forces dictates the stability and structure of the resulting micelles. Similarly, the adsorption of the surfactant at an interface can be described by adsorption isotherms, such as the Langmuir or Freundlich isotherms, which relate the amount of adsorbed substance to its concentration in the bulk solution at a constant temperature. researchgate.net

Investigations into Self-Assembly Phenomena and Supramolecular Architectures

Above the critical micelle concentration, Triethanolamine Alkylbenzenesulfonate molecules self-assemble into various supramolecular structures. The nature of these aggregates depends on factors like surfactant concentration, temperature, and the presence of other components.

Characterization of Micelle, Vesicle, and Liquid Crystal Formation

Micelles: These are the most common form of self-assembly for surfactants in dilute solutions above the CMC. In aqueous solutions, the hydrophobic alkylbenzene tails form the core of the micelle, while the hydrophilic triethanolamine sulfonate head groups form the outer shell, interacting with the surrounding water. google.com It is theorized that in concentrated solutions, hydrogen bonding between the hydroxyl groups of the triethanolamine salt on adjacent molecules within the same micelle can lead to a more rigid micellar structure. google.comgoogle.com

Vesicles: Under certain conditions, surfactant molecules can form bilayer structures that enclose a solvent, known as vesicles. These are less common for single-chain surfactants like Triethanolamine Alkylbenzenesulfonate but can be induced by mixing with other surfactants or additives.

Liquid Crystals: At higher surfactant concentrations, more ordered structures known as liquid crystalline phases can form. These phases, such as hexagonal and lamellar phases, exhibit properties intermediate between those of a true liquid and a solid crystal. The formation of these gel-like phases is a known phenomenon in concentrated aqueous solutions of triethanolamine straight-chain secondary alkylbenzene sulfonates. google.com

Fundamental Rheological Properties of Surfactant Solutions and Microemulsions

The rheology, or flow behavior, of solutions containing Triethanolamine Alkylbenzenesulfonate is highly dependent on the concentration and the type of self-assembled structures present.

Surfactant Solutions: Below the CMC, the viscosity of the solution is typically close to that of the solvent. As the concentration increases above the CMC, the formation of micelles leads to an increase in viscosity. At very high concentrations, the formation of liquid crystalline phases can result in the formation of highly viscous gels. google.com The addition of triethanolamine can increase the viscosity of linear alkylbenzene sulfonate mixtures. nih.gov

Microemulsions: Triethanolamine Alkylbenzenesulfonate can be used to form microemulsions, which are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. The rheological properties of microemulsions can vary from Newtonian (viscosity is independent of shear rate) to non-Newtonian (viscosity changes with shear rate), depending on their internal structure. The ability of the surfactant to modify the rheology is a valuable property in the formulation of various products, including adhesives and construction materials. psgraw.com The use of triethanolamine to neutralize polymers like carbomers is a common method to achieve high viscosity in gels. vanderbiltminerals.com

Table of Compound Names

| EINECS Number | Common Name/Synonym | Chemical Name |

| 260-839-5 | Triethanolamine Alkylbenzenesulfonate | Benzenesulfonic acid, C10-13-alkyl derivs., compds. with triethanolamine nih.gov |

| - | Triethanolamine | 2,2',2''-nitrilotriethanol nih.gov |

| - | Linear Alkylbenzene Sulfonic Acid (LAS) | C10-13-alkylbenzenesulphonic acid nih.gov |

| - | Monoethanolamine (MEA) | 2-aminoethanol |

| - | Diethanolamine (DEA) | 2,2'-iminodi(ethanol) |

| - | Pyrene | - |

| - | Carbomer | - |

Advanced Analysis of Molecular Packing and Interfacial Layer Structures

The arrangement of Benzenesulfonic acid-triethanolamine salt molecules at interfaces is a critical determinant of their function. As an anionic surfactant, it spontaneously adsorbs at interfaces, such as air-water or oil-water, to reduce the system's free energy. The resulting molecular packing and interfacial layer structure are governed by a balance of intermolecular forces.

| Characteristic | Description | Governing Factors | Source |

|---|---|---|---|

| Packing Geometry | Forms a closely packed monolayer at interfaces. | Hydrophobic interactions (alkyl tails), electrostatic forces, and steric effects (headgroups). | core.ac.uk |

| Intermolecular Forces | Van der Waals forces between alkyl chains; electrostatic repulsion between sulfonate groups; steric hindrance and potential hydrogen bonding from triethanolamine headgroups. | Molecular structure, ionic strength of the medium. | ontosight.aicore.ac.uk |

| Layer Properties | Creates a physical barrier, significantly reduces interfacial tension. | Packing density, orientation of molecules. | atamanchemicals.comcore.ac.uk |

| Role of Triethanolamine | The bulky counter-ion helps to shield the negative charge of the sulfonate groups, reducing lateral repulsion and enabling denser molecular packing. | Size and charge of the counter-ion. | core.ac.uk |

Mechanisms of Interaction with Diverse Substrates and Advanced Materials

The utility of Benzenesulfonic acid-triethanolamine salt stems from its ability to adsorb onto and modify the surfaces of a wide range of materials. This interaction is fundamental to its role as a detergent, wetting agent, emulsifier, and dispersant. atamanchemicals.com

The adsorption of Benzenesulfonic acid-triethanolamine salt onto solid surfaces is a key mechanism in its application in industrial cleaning and textile processing. ontosight.ai The nature of the adsorption depends on the properties of both the surfactant and the substrate.

On Nonpolar Surfaces (e.g., Polymeric Films): Adsorption is primarily driven by hydrophobic interactions between the C10-13 alkyl tails of the surfactant and the nonpolar surface. The molecules orient themselves with the tails toward the surface and the hydrophilic headgroups facing the aqueous phase, rendering the surface more hydrophilic.

On Polar/Charged Surfaces (e.g., Metal Oxides, some Nanoparticles): The interaction is more complex. It can involve electrostatic attraction or repulsion between the anionic sulfonate headgroup and charged sites on the surface. Studies on the adsorption of similar alkylbenzene sulfonate derivatives on carbon steel have shown that the process can be described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface. core.ac.uk This adsorbed layer acts as a protective barrier. core.ac.uk

The adsorption onto these surfaces alters their interfacial properties, such as wettability and charge, which is crucial for the performance of formulations like cleaners and coatings.

Benzenesulfonic acid-triethanolamine salt is an effective emulsifying agent due to its amphiphilic nature. ontosight.ai Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water.

At the molecular level, the surfactant molecules position themselves at the oil-water interface. The hydrophobic alkyl tails penetrate the oil droplets, while the hydrophilic benzenesulfonate-triethanolamine headgroups remain in the surrounding aqueous phase. This action drastically lowers the interfacial tension between the oil and water, facilitating the formation of small droplets and reducing the energy required for emulsification.

Once the emulsion is formed, the surfactant provides colloidal stability, preventing the droplets from coalescing. This stabilization occurs through two primary mechanisms:

Electrostatic Repulsion: The anionic sulfonate groups create a negative surface charge on the oil droplets. The resulting electrostatic repulsion between like-charged droplets prevents them from approaching each other and merging.

Steric Hindrance: The bulky triethanolamine headgroups and the associated hydration shells form a protective layer around the droplets. This layer provides a steric or physical barrier that further inhibits coalescence.

The ability to stabilize interfaces makes this compound a vital component in a wide variety of complex formulations, which are often dispersions or colloidal systems. europa.eu It is used in products such as laundry detergents, industrial cleaners, coatings, and inks. ontosight.aieuropa.euatamanchemicals.com

In solid-in-liquid dispersions (e.g., pigments in paint), the surfactant adsorbs onto the surface of the solid particles. This process, analogous to emulsification, prevents the particles from aggregating and settling. The surfactant functions as a dispersant, ensuring the homogeneity and stability of the formulation.

In complex systems like liquid detergents, Benzenesulfonic acid-triethanolamine salt works synergistically with other components. Its primary function is to reduce the surface tension of water, emulsify oily soils, and keep removed dirt suspended in the wash water to prevent redeposition onto fabrics. atamanchemicals.com The compound is also used in emulsion polymerization, where it stabilizes the growing polymer particles, and in agricultural formulations to disperse and stabilize active ingredients. cleaninginstitute.org

| System | Primary Interaction Mechanism | Resulting Function | Source |

|---|---|---|---|

| Polymeric Films (Nonpolar) | Hydrophobic interaction between alkyl tail and surface. | Wetting, surface modification. | ontosight.ai |

| Metal Surfaces (Polar) | Electrostatic and chemical adsorption (monolayer formation). | Corrosion inhibition, cleaning. | core.ac.uk |

| Oil-in-Water Emulsions | Adsorption at the oil-water interface, lowering interfacial tension. | Emulsification, stabilization via electrostatic and steric repulsion. | ontosight.aiatamanchemicals.com |

| Solid Dispersions (e.g., Inks) | Adsorption onto solid particle surfaces. | Dispersion, prevention of aggregation and settling. | europa.eu |

Academic Research on the Environmental Fate and Transformation of Benzenesulfonic Acid Triethanolamine Salts

Elucidation of Biotic Transformation Mechanisms and Microbial Degradation Pathways

Biodegradation by microorganisms is the primary mechanism for the removal of both benzenesulfonate (B1194179) and triethanolamine (B1662121) from the environment. ca.govoup.com

Benzenesulfonate: The biodegradation of benzenesulfonate and its derivatives has been studied extensively.

Aerobic bacteria, such as certain Alcaligenes and Pseudomonas species, can utilize benzenesulfonic acids as a sole source of carbon and energy. nih.govresearchgate.net

The initial step of the degradation involves a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a catechol. researchgate.net For example, Pseudomonas sp. strain S-313 converts benzenesulfonic acid to phenol. d-nb.info

Experiments using ¹⁸O₂ have confirmed that the hydroxyl group incorporated into the benzene (B151609) ring is derived from molecular oxygen. d-nb.info

Subsequent steps involve ring cleavage of the catechol intermediate, typically via the meta or ortho pathway, breaking down the aromatic structure into aliphatic acids that can enter central metabolic pathways like the Krebs cycle. nih.gov

Triethanolamine: Triethanolamine is considered readily biodegradable by various microorganisms. santos.comoecd.orgshreechem.in

Under aerobic conditions, a Gram-negative rod was shown to convert triethanolamine, likely via a triethanolamine N-oxide intermediate, into diethanolamine (B148213) and glycolaldehyde (B1209225). microbiologyresearch.org Diethanolamine is further broken down into ethanolamine (B43304) and another molecule of glycolaldehyde. microbiologyresearch.org

Under anaerobic conditions, a homoacetogenic bacterium, Acetobacterium sp. strain LuTria 3, was found to ferment triethanolamine to acetate (B1210297) and ammonia. nih.govd-nb.info The initial product of this transformation is acetaldehyde (B116499). nih.govd-nb.info

The following table summarizes key biodegradation half-life data for the constituent ions.

| Compound | Environmental Matrix | Half-Life | Conditions |

| Triethanolamine | Activated Sludge | 0.02 - 0.10 days | Aerobic |

| Triethanolamine | Sandy Loam Soil | 0.5 - 1.8 days | Aerobic, Initial conc. 1.4–2,000 mg/kg |

| Triethanolamine | River Water | ~1.2 days | Aerobic |

| Linear Alkylbenzene Sulfonate (LAS) | Soil | 1 - 3 weeks | Aerobic, after sludge amendment |

Data sourced from multiple environmental studies. oup.comoup.comnih.gov

Benzenesulfonate Pathway:

Dioxygenase Systems: The key enzymes initiating the degradation are dioxygenases. These enzymes incorporate both atoms of an O₂ molecule into the aromatic ring. In Alcaligenes sp. strain O-1, the degradation of benzenesulfonate and 4-toluenesulfonate is initiated by an NAD(P)H-dependent dioxygenase, which results in the formation of 4-methylcatechol (B155104) from 4-toluenesulfonate. researchgate.net

Ring-Cleavage Dioxygenases: Following the formation of catechol intermediates, specific enzymes cleave the aromatic ring. Catechol 2,3-dioxygenases are commonly involved, catalyzing a meta-cleavage pathway. nih.gov

Triethanolamine Pathway:

Aerobic Pathway: In the aerobic pathway studied in a Gram-negative rod, inducible enzymes are responsible for the degradation. microbiologyresearch.org The conversion of triethanolamine to diethanolamine and glycolaldehyde is a key step, though the specific monooxygenase or N-oxidase was not fully characterized. microbiologyresearch.org The pathway continues to break down the ethanolamine chains sequentially.

Anaerobic Pathway: In the anaerobic fermentation by Acetobacterium sp. strain LuTria 3, the degradation is initiated by a corrinoid-dependent enzyme. nih.govd-nb.info This enzyme catalyzes a reaction analogous to a diol dehydratase, where a hydroxyl group is shifted, leading to the release of acetaldehyde. nih.govd-nb.info The activity of this enzyme is significantly stimulated by adenosylcobalamin (co-enzyme B₁₂). d-nb.info Cell-free extracts of this bacterium also showed activity for enzymes like acetaldehyde:acceptor oxidoreductase, phosphate (B84403) acetyltransferase, and acetate kinase, which are involved in the subsequent conversion of acetaldehyde to acetate. nih.gov

Laboratory-Scale Biodegradability Assessment in Defined Academic Models

The biodegradability of Benzenesulfonic acid, mono-C10-14-alkyl derivs., compds. with triethanolamine, a type of linear alkylbenzene sulfonate (LAS), is a critical factor in determining its environmental persistence. As an anionic surfactant, its degradation in laboratory settings has been evaluated to predict its fate in natural ecosystems. atamanchemicals.com

Research indicates that the surfactants contained in formulations with this compound comply with the biodegradability criteria set forth in Regulation (EC) No. 648/2004 on detergents. blast-away.co.uk The structure of LAS, characterized by a linear alkyl chain, renders it more susceptible to microbial degradation compared to its branched-chain predecessors, which were known for their environmental persistence. atamanchemicals.com The biodegradation process occurs in two main stages: primary biodegradation, where the original molecule's structure is altered, and secondary biodegradation, which involves the complete breakdown of the molecule into carbon dioxide, water, and inorganic salts. atamanchemicals.com

Under aerobic conditions, such as those found in sewage treatment plants, these anionic compounds are readily biodegradable. atamanchemicals.com While specific quantitative data from academic models for the triethanolamine salt are not always detailed in publicly available literature, the broader class of linear alkylbenzene sulfonates is well-studied. For instance, a study on a related compound, Benzenesulfonic acid, C10-13-alkyl derivs., sodium salt (LAS-Na), demonstrated its ready biodegradability.

Table 1: Biodegradability of a Related Linear Alkylbenzene Sulfonate

| Test Guideline | Exposure Period | Result | Classification |

|---|

This table represents typical findings for linear alkylbenzene sulfonates, providing a proxy for the expected behavior of Benzenesulfonic acid, mono-C10-14-alkyl derivs., compds. with triethanolamine.

Analysis of Environmental Mobility and Distribution in Model Systems

The movement and distribution of Benzenesulfonic acid, mono-C10-14-alkyl derivs., compds. with triethanolamine in the environment are governed by its physical and chemical properties, particularly its solubility and sorption characteristics.

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The potential for a chemical to adsorb to soil and sediment particles influences its mobility. For Benzenesulfonic acid, mono-C10-14-alkyl derivs., compds. with triethanolamine, its high water solubility suggests a lower tendency to sorb to soil and sediment. blast-away.co.uk However, as an anionic surfactant, it possesses both a hydrophobic alkyl chain and a hydrophilic sulfonate group, leading to complex interactions with environmental matrices. ontosight.ai

Modeling of Leaching and Transport Phenomena in Aquatic and Terrestrial Environments

Modeling studies are used to predict the movement of chemicals through the environment. Given that Benzenesulfonic acid, mono-C10-14-alkyl derivs., compds. with triethanolamine is soluble in water, it has the potential to be mobile in soil and leach into groundwater. blast-away.co.uk However, its ready biodegradability often means that it is significantly removed in wastewater treatment plants and in the upper soil layers before it can migrate further. atamanchemicals.com

Environmental fate and transport models, such as the RAIDAR model used in Canadian environmental risk assessments, help to estimate the distribution of substances. canada.ca For the broader category of alkyl aryl sulfonates, these models consider factors like emission rates, persistence, and transport potential to classify environmental risk. canada.ca The high water solubility would suggest a potential for transport in water, but this is mitigated by biodegradation. atamanchemicals.comblast-away.co.uk Therefore, under normal use and disposal conditions, significant leaching to groundwater is not anticipated.

Advanced Characterization Techniques for Benzenesulfonic Acid Triethanolamine Salts in Research

Cutting-Edge Spectroscopic Methods for Structural and Mechanistic Investigations

Spectroscopic techniques are indispensable tools for probing the intricate structural details and dynamic processes of benzenesulfonic acid-triethanolamine salts. openaccessjournals.com These methods provide insights into the molecular framework, intermolecular forces, and reaction pathways.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Dynamics and Intermolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics and intermolecular interactions of benzenesulfonic acid-triethanolamine salts in solution. elpub.ru By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei (e.g., ¹H, ¹³C), researchers can gain detailed information about the molecular structure and the surrounding chemical environment. americanpharmaceuticalreview.compitt.edu

In the context of triethanolamine (B1662121) salts, NMR studies can elucidate the nature of the ionic bond between the sulfonate group and the protonated amine. elpub.ru Furthermore, changes in chemical shifts upon salt formation can provide evidence for the specific atoms involved in the interaction. elpub.ru Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the spatial proximity of different protons, revealing insights into the conformation of the triethanolamine moiety and its orientation relative to the benzenesulfonate (B1194179) anion.

Table 1: Representative ¹H NMR Chemical Shift Data for Triethanolamine and its Complexes

| Compound | Proton | Chemical Shift (ppm) | Reference |

| Triethanolamine | -CH₂-N | ~2.7 | pitt.edu |

| Triethanolamine | -CH₂-OH | ~3.6 | pitt.edu |

| Triethanolamine-Metal Complex | -CH₂-N | Varies | elpub.ru |

| Triethanolamine-Metal Complex | -CH₂-OH | Varies | elpub.ru |

Note: Actual chemical shifts can vary depending on the solvent, concentration, and the specific counter-ion.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Packing Analysis

Advanced vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are instrumental in analyzing the hydrogen bonding networks and molecular packing within benzenesulfonic acid-triethanolamine salts. americanpharmaceuticalreview.comresearchgate.net These methods probe the vibrational modes of molecules, which are sensitive to the strength and nature of intermolecular interactions. openaccessjournals.comresearchgate.net

Table 2: Key Vibrational Bands for the Analysis of Benzenesulfonic Acid-Triethanolamine Salts

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Gained |

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 | FTIR, Raman | Strength and nature of hydrogen bonds |

| N-H Stretch (Protonated Amine) | 2800 - 3200 | FTIR, Raman | Confirmation of salt formation, hydrogen bonding |

| S=O Stretch (Sulfonate) | 1030 - 1070 and 1150 - 1250 | FTIR, Raman | Environment of the sulfonate group |

| C-H Aromatic Stretch | 3000 - 3100 | FTIR, Raman | Integrity of the benzenesulfonate ring |

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS, HRMS) for Reaction Pathway Elucidation

Hyphenated mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS), are powerful tools for elucidating the reaction pathways involved in the formation and potential degradation of benzenesulfonic acid-triethanolamine salts. jfe-tec.co.jpeurl-pesticides.eu LC separates the components of a mixture, which are then introduced into the mass spectrometer for identification and quantification. shimadzu.com

LC-MS/MS can be used to monitor the progress of the neutralization reaction between benzenesulfonic acid and triethanolamine, identifying the parent ions and their characteristic fragment ions. jfe-tec.co.jp This allows for the confirmation of the final product and the detection of any reaction intermediates or byproducts. eurl-pesticides.eu HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the salt and any unknown impurities with a high degree of confidence. nih.gov These techniques are crucial for ensuring the purity and stability of the synthesized compound.

Application of Scattering Techniques for Supramolecular Organization and Particle Characterization

Scattering techniques are essential for investigating the supramolecular organization and particle characteristics of benzenesulfonic acid-triethanolamine salts, particularly in solution where they can form self-assembled structures.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Micellar and Self-Assembled Structures

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for studying the size, shape, and internal structure of micellar and other self-assembled structures formed by amphiphilic molecules like benzenesulfonic acid-triethanolamine salts in solution. nih.govmdpi.com These techniques measure the scattering of X-rays or neutrons at very small angles from a sample, providing information on the nanoscale organization of the system. acs.org

For benzenesulfonic acid-triethanolamine salts, which possess both a hydrophobic aromatic ring and a hydrophilic polar head group, self-assembly into micelles or other aggregates can be expected above a certain concentration. SAXS and SANS can determine the critical micelle concentration (CMC), the aggregation number, and the morphology (e.g., spherical, cylindrical) of these assemblies. nih.govberstructuralbioportal.org The contrast variation capabilities of SANS, by using deuterated solvents, can provide unique insights into the core-shell structure of the micelles, distinguishing between the contributions from the benzenesulfonate and triethanolamine moieties. berstructuralbioportal.org

Dynamic Light Scattering (DLS) for Aggregate Size Distribution and Aggregation Kinetics

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in solution. rsc.org DLS analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. researchgate.net This information is then used to calculate the hydrodynamic radius of the particles.

In the study of benzenesulfonic acid-triethanolamine salts, DLS is particularly valuable for determining the size of micelles or other self-assembled structures in solution. It can provide information on the average particle size, the polydispersity of the system, and can be used to monitor the kinetics of aggregation or disaggregation in response to changes in concentration, temperature, or pH. This technique is often used in conjunction with SAXS/SANS to provide a comprehensive understanding of the solution behavior of these salts.

Table 3: Comparison of Scattering Techniques for the Analysis of Benzenesulfonic Acid-Triethanolamine Salt Aggregates

| Technique | Information Provided | Typical Size Range | Advantages |

| SAXS | Size, shape, and internal structure of aggregates | 1 - 100 nm | High flux, readily available |

| SANS | Size, shape, and internal structure of aggregates; contrast variation | 1 - 500 nm | Isotope sensitivity, can highlight specific components |

| DLS | Hydrodynamic radius, size distribution, aggregation kinetics | 1 nm - 10 µm | Non-invasive, rapid measurements |

Microscopic and Surface Analysis Methods for Interfacial Phenomena

The performance of surfactants like Benzenesulfonic acid-triethanolamine salts is dictated by their behavior at interfaces. Microscopic and surface analysis techniques provide invaluable insights into the formation of adsorbed layers, the topography of these layers, and the morphology of aggregates that form in solution.

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique capable of imaging surfaces on an atomic scale. aps.org It is exceptionally well-suited for studying surfactant adsorption at solid-liquid interfaces. The AFM tip scans the surface, and the forces between the tip and the sample are measured to create a three-dimensional topographical map. nih.gov This allows for the direct visualization of adsorbed surfactant layers, providing information on their structure, coverage, and thickness.

In the context of Benzenesulfonic acid-triethanolamine salts, AFM can be used to study how the surfactant molecules arrange themselves on various substrates, such as mica, silica, or polymers. Researchers can observe the transition from individual adsorbed molecules at low concentrations to the formation of hemimicelles and eventually complete bilayers as the concentration approaches and surpasses the critical micelle concentration (CMC). The technique can also quantify changes in surface roughness resulting from surfactant adsorption. For instance, studies on related silane (B1218182) compounds synthesized with triethanolamine have demonstrated AFM's ability to characterize the smoothness and homogeneity of molecular layers on mica, a principle directly applicable to studying surfactant films. researchgate.net

Table 1: Hypothetical AFM Analysis of Surfactant Adsorption on a Hydrophobic Surface

| Surfactant Concentration | Average Layer Thickness (nm) | Surface Roughness (Rq, nm) | Surface Coverage (%) |

| 0 (Bare Substrate) | 0 | 0.5 | 0 |

| 0.1 x CMC | 1.2 | 1.5 | 45 |

| 1 x CMC | 3.8 | 0.8 | 95 |

| 5 x CMC | 4.1 | 0.7 | >99 |

This table illustrates the type of data that can be generated through AFM studies, showing how layer thickness and surface roughness change with increasing surfactant concentration, indicating the formation of a more uniform and complete adsorbed layer.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for characterizing the morphology of surfactant aggregates. Surfactants like Benzenesulfonic acid-triethanolamine salts can self-assemble in solution to form various structures, including spherical or cylindrical micelles, vesicles, and complex liquid crystalline phases. The size, shape, and arrangement of these structures are critical to the surfactant's bulk properties, such as viscosity and solubilization capacity.

SEM provides high-resolution images of the surface topography of samples. For surfactant systems, cryo-SEM (where samples are flash-frozen) can be used to visualize the structure of concentrated phases or foams stabilized by the surfactant. TEM, which passes a beam of electrons through an ultra-thin specimen, offers even higher resolution, making it possible to image individual micelles or the lamellar structure of vesicles. Research on related materials, such as nanocomposites formed from poly(aniline-co-m-amino benzenesulfonic acid), has successfully used SEM and TEM to characterize the morphology, revealing structures like nanobelts and determining their average diameters. researchgate.net

Table 2: Morphological Data of Self-Assembled Structures from Electron Microscopy

| Surfactant System | Microscopy Technique | Observed Morphology | Average Size (nm) |

| 0.5% in Water | Cryo-TEM | Spherical Micelles | 5 - 10 |

| 5% in Water | Cryo-TEM | Worm-like Micelles | 8 nm diameter, >100 nm length |

| 25% in Water | Freeze-Fracture TEM | Hexagonal Liquid Crystal | 12 nm center-to-center distance |

| Stabilized Foam | Cryo-SEM | Polyhedral Cell Structure | 50 - 200 µm cell diameter |

This table provides examples of morphological data obtained from TEM and SEM, correlating surfactant concentration with the type and dimensions of the self-assembled structures.

The primary function of a surfactant is to reduce surface and interfacial tension. Advanced tensiometry techniques, such as the Du Noüy ring or Wilhelmy plate methods, are used to precisely measure these properties. Plotting surface tension as a function of the logarithm of surfactant concentration allows for the determination of the critical micelle concentration (CMC) and the maximum surface pressure.

While surface tension describes the equilibrium state of an interface, interfacial rheology characterizes its response to deformation. This is crucial for understanding the stability of emulsions and foams, which are dynamic systems. Interfacial shear rheology measures the viscoelastic properties (elasticity, G', and viscosity, G'') of the surfactant layer at the interface. A highly viscoelastic interfacial film can provide mechanical strength to prevent droplet coalescence in emulsions or bubble disproportionation in foams. Oscillatory pendant drop or bicone methods are used to apply a controlled stress or strain to the interface and measure its response. Studies on other benzenesulfonic acid-derived surfactants have shown that factors like molecular structure and concentration significantly impact the interfacial tension and the viscoelastic moduli of the resulting interfacial films. acs.orgacs.org

Table 3: Interfacial Properties of Benzenesulfonic Acid-Triethanolamine Salt at an Oil-Water Interface

| Surfactant Conc. (ppm) | Interfacial Tension (mN/m) | Interfacial Elastic Modulus (G') (mN/m) | Interfacial Viscous Modulus (G'') (mN/m) |

| 10 | 15.2 | 2.5 | 0.8 |

| 100 | 4.1 | 15.8 | 3.2 |

| 500 | 0.9 | 25.4 | 5.1 |

| 1000 | 0.8 | 26.1 | 5.3 |

This table presents representative data showing the decrease in interfacial tension and the corresponding increase in interfacial viscoelastic moduli as the surfactant concentration increases, indicating the formation of a stronger, more structured interfacial layer.

Computational Chemistry and Theoretical Modeling of Benzenesulfonic Acid Triethanolamine Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and reactive nature of benzenesulfonic acid-triethanolamine systems. These calculations offer a detailed picture of the interactions governing the system's behavior.

Density Functional Theory (DFT) Calculations for Proton Affinity, Acidity, and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. In the context of the benzenesulfonic acid-triethanolamine system, DFT calculations are employed to determine key chemical properties.

Proton Affinity and Acidity: The interaction between benzenesulfonic acid and triethanolamine (B1662121) is fundamentally an acid-base reaction. DFT calculations can precisely quantify the proton affinity of triethanolamine and the acidity (pKa) of benzenesulfonic acid. The proton affinity is the negative of the enthalpy change for the gas-phase reaction of a species with a proton. For triethanolamine, a computational DFT-B3LYP analysis with a 6-31+G(d,p) basis set can be used to compute its pKa value, which is correlated with its basic character. devagirijournals.com The alcoholic groups in triethanolamine influence its basicity by destabilizing the protonated form due to their electron-withdrawing nature. devagirijournals.com Similarly, the gas-phase acidity of benzenesulfonic acid can be determined by calculating the Gibbs free energy of deprotonation. mdpi.com The strength of the acid is a critical factor in the proton transfer process to the amine.

Reaction Energetics: The formation of the 2,2',2''-nitrilotriethanol benzenesulphonate salt involves the transfer of a proton from the sulfonic acid group to the nitrogen atom of triethanolamine. DFT calculations can model the energetics of this proton transfer reaction. The change in free energy (ΔG) associated with the formation of the ion pair from the individual acid and amine molecules can be calculated. researchgate.net These calculations often reveal that the formation of the ionic pair is an energetically favorable process. For instance, studies on similar sulfonic acid-amine systems show that the interaction leads to the formation of either H-bonded molecular complexes or H-bonded ion pairs, with the latter being favored by stronger acids. acs.org

Computational Modeling of Transition States for Catalytic Mechanisms and Reaction Pathways